4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220027-34-8
VCID: VC3009325
InChI: InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H
SMILES: COC1=CC=CC=C1COCC2CCNCC2.Cl
Molecular Formula: C14H22ClNO2
Molecular Weight: 271.78 g/mol

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

CAS No.: 1220027-34-8

Cat. No.: VC3009325

Molecular Formula: C14H22ClNO2

Molecular Weight: 271.78 g/mol

* For research use only. Not for human or veterinary use.

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride - 1220027-34-8

Specification

CAS No. 1220027-34-8
Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
IUPAC Name 4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H21NO2.ClH/c1-16-14-5-3-2-4-13(14)11-17-10-12-6-8-15-9-7-12;/h2-5,12,15H,6-11H2,1H3;1H
Standard InChI Key PUNCUVBTADQABN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1COCC2CCNCC2.Cl
Canonical SMILES COC1=CC=CC=C1COCC2CCNCC2.Cl

Introduction

Chemical Identity and Properties

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is characterized by specific chemical identifiers and physical properties that define its behavior in various experimental conditions. These properties are crucial for researchers working with this compound.

PropertyValue
CAS Number1220027-34-8
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
IUPAC Name4-[(2-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
AppearanceSolid
SolubilitySoluble in common organic solvents including methanol, ethanol, and DMSO

The compound consists of a piperidine ring with a methoxybenzyl ether group attached at the 4-position. The methoxy group is positioned at the 2-position of the benzyl component, which contributes to the compound's unique chemical properties and potential biological activities.

Structural Analysis

The molecular structure of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride can be conceptually divided into three key components:

  • The piperidine ring - a six-membered heterocyclic structure containing one nitrogen atom

  • The methoxybenzyl group - a benzene ring with a methoxy substituent at the 2-position

  • The linking oxy-methyl bridge - connecting the piperidine and methoxybenzyl moieties

This structural arrangement allows for specific conformational properties that influence the compound's interactions with biological targets, particularly in enzyme or receptor binding studies .

Synthesis Methodologies

The synthesis of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride typically involves several key steps, which are crucial for producing the compound with high purity and yield.

General Synthetic Route

A typical synthesis pathway may involve:

  • Protection of the nitrogen atom in the piperidine ring

  • Functionalization of the 4-position of the piperidine with a hydroxymethyl group

  • Etherification with 2-methoxybenzyl halide (typically bromide or chloride)

  • Deprotection of the nitrogen

  • Conversion to the hydrochloride salt

Alternative Synthesis Approaches

Alternative approaches may employ Mitsunobu coupling conditions between N-protected 4-hydroxymethylpiperidine and 2-methoxybenzyl alcohol. This reaction typically utilizes reagents such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine .

Chemical Reactivity

The chemical behavior of 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is strongly influenced by the functional groups present in its structure.

Reactivity of the Piperidine Moiety

The piperidine ring contains a basic nitrogen atom that can:

  • Undergo alkylation and acylation reactions

  • Form quaternary ammonium salts

  • Participate in nucleophilic substitution reactions

  • Serve as a hydrogen bond acceptor in biological systems

Reactivity of the Ether Linkage

The ether linkage (-O-) connecting the piperidine and methoxybenzyl groups:

  • Is relatively stable under neutral and basic conditions

  • Can be cleaved under strong acidic conditions or with certain Lewis acids

  • May participate in coordination with metal ions in certain reaction systems

Reactivity of the Methoxy Group

The methoxy substituent on the benzyl ring:

  • Can undergo demethylation under certain conditions

  • May be involved in hydrogen bonding interactions

  • Contributes to the electronic properties of the aromatic ring

Applications in Research

4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride has several important applications in scientific research, particularly in pharmaceutical development and medicinal chemistry.

Pharmaceutical Research

The compound has found utility in various aspects of pharmaceutical research:

  • As a building block in the synthesis of more complex drug candidates

  • In structure-activity relationship (SAR) studies for the development of novel therapeutic agents

  • As an intermediate in the synthesis of compounds targeting specific receptor systems

Proteomics Applications

In proteomics research, the compound may serve as:

  • A tool for studying protein-ligand interactions

  • A component in affinity chromatography systems

  • A reference standard for analytical method development

Mechanism of Action

The mechanism of action for 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride involves its interactions with specific molecular targets such as enzymes or receptors.

Molecular Interactions

The compound may bind to target molecules through:

  • Hydrogen bonding interactions involving the piperidine nitrogen and ether oxygen

  • π-π stacking interactions between the aromatic ring and aromatic amino acid residues in target proteins

  • Hydrophobic interactions with lipophilic binding pockets in receptors

These binding interactions can modulate the activity of the target proteins, potentially leading to various biochemical responses that may be of pharmacological interest.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. Understanding these structural analogs provides insight into structure-activity relationships.

CompoundCAS NumberStructural DifferencePotential Effect on Activity
4-((2-Methoxybenzyl)oxy)piperidine hydrochloride81151-57-7Lacks the methyl linker between piperidine and oxygenMay affect conformational flexibility and binding properties
3-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride1220036-97-4Substitution at position 3 instead of 4 on piperidineDifferent spatial orientation, potentially altered receptor selectivity
4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride1219949-43-5Methoxy group at position 4 instead of 2 on benzylChanged electronic distribution, possibly different hydrogen bonding pattern
2-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride1353984-54-9Substitution at position 2 of piperidine and position 4 of benzylSignificantly altered geometry and binding profile

This comparison highlights how subtle structural modifications can potentially lead to significant changes in the biological activity profiles of these compounds .

Current Research and Future Perspectives

Current research interests involving 4-(((2-Methoxybenzyl)oxy)methyl)piperidine hydrochloride and similar piperidine derivatives are diverse and expanding.

Ongoing Research Areas

Active areas of investigation include:

  • Development of receptor-specific ligands for neurological disorders

  • Exploration of structure-activity relationships for pharmaceutical optimization

  • Application in the design of molecular tools for studying cellular signaling pathways

Future Research Directions

Potential future applications may include:

  • Further development as components of targeted drug delivery systems

  • Exploration as precursors for PET imaging agents

  • Investigation as fragments for fragment-based drug discovery approaches

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